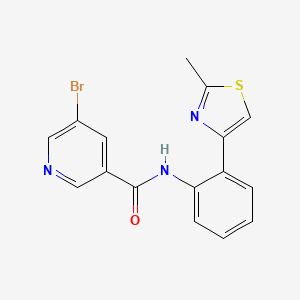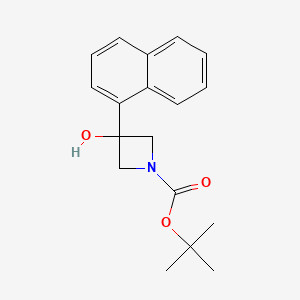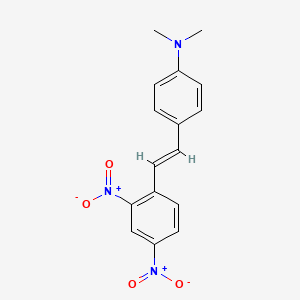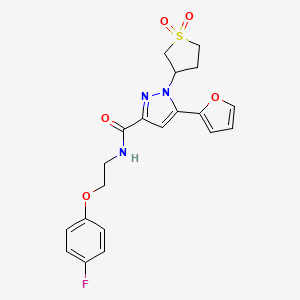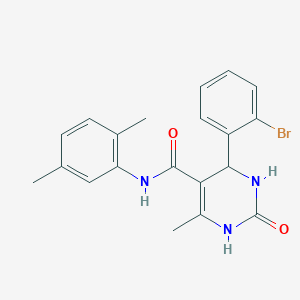![molecular formula C13H18N2O B2902944 1-[4-(4-Aminophenyl)piperidin-1-yl]ethanone CAS No. 885693-22-1](/img/structure/B2902944.png)
1-[4-(4-Aminophenyl)piperidin-1-yl]ethanone
描述
科学研究应用
Comprehensive Analysis of 1-[4-(4-Aminophenyl)piperidin-1-yl]ethanone Applications
This compound is a piperidine derivative, a class of compounds that are significant in the pharmaceutical industry due to their presence in various classes of drugs and potential pharmacological activities. Below is a detailed analysis of the unique applications of this compound in scientific research, divided into distinct sections for clarity.
Pharmacological Synthesis: Piperidine derivatives like this compound are crucial in synthesizing a wide range of pharmacological agents. They serve as key intermediates in the production of drugs that exhibit diverse biological activities. The development of cost-effective methods for synthesizing such compounds is a vital area of research in organic chemistry .
Anticancer Activity: Research has shown that certain piperidine derivatives can act as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are targets in cancer therapy. The design of such compounds is a promising approach in developing new anticancer drugs .
Antimicrobial and Antifungal Agents: The structural features of piperidine derivatives contribute to their use as antimicrobial and antifungal agents. Their ability to interact with microbial cell components makes them suitable candidates for developing new treatments against resistant strains of bacteria and fungi .
Analgesic and Anti-inflammatory Properties: Compounds with a piperidine moiety have been identified to possess analgesic and anti-inflammatory properties. This makes them valuable in the research and development of new pain relief medications and anti-inflammatory drugs .
Antimalarial Applications: 1,4-disubstituted piperidines have been evaluated for their efficacy against Plasmodium falciparum, the parasite responsible for malaria. The search for novel antimalarial molecules with high selectivity and safety profiles is an ongoing research field where piperidine derivatives show potential .
Neurodegenerative Disease Research: Piperidine derivatives are also being explored for their therapeutic potential in neurodegenerative diseases such as Alzheimer’s. Their interaction with neurological pathways could lead to the development of drugs that mitigate the progression of such conditions .
Cardiovascular Drug Development: The structural versatility of piperidine derivatives allows for their application in cardiovascular drug development. They can be tailored to affect various cardiovascular functions, potentially leading to new treatments for heart diseases .
Antioxidant Properties: Natural piperidine compounds have demonstrated powerful antioxidant actions. Synthetic derivatives like this compound may also be researched for their ability to inhibit or suppress free radicals, contributing to the study of diseases where oxidative stress is a factor .
属性
IUPAC Name |
1-[4-(4-aminophenyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10(16)15-8-6-12(7-9-15)11-2-4-13(14)5-3-11/h2-5,12H,6-9,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHKBGOWYGVITM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


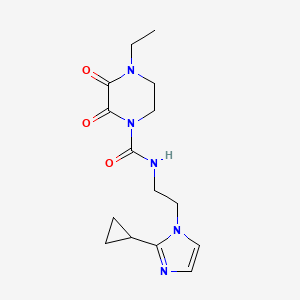
![C-[1-(1-Phenyl-ethyl)-pyrrolidin-3-yl]-methylamine](/img/structure/B2902863.png)



![3-[3-(4-Bromophenyl)-4-formylpyrazol-1-yl]propanoic acid](/img/structure/B2902870.png)

![3-benzyl-6-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2902873.png)
